Vismione D

描述

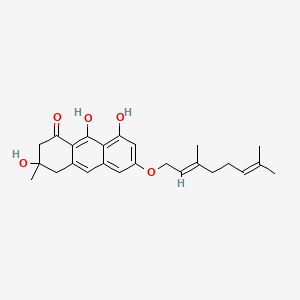

Vismione D is a bioactive anthraquinone-derived compound primarily isolated from Vismia guianensis, a plant native to South America. It has garnered attention for its potent antifungal and antiparasitic properties, as well as its unique structural features. Studies highlight its role as a competitive inhibitor of fungal cytochrome P450 enzymes (e.g., CaCYP51) and sirtuins in protozoan parasites, with molecular docking analyses revealing superior binding affinity compared to reference drugs like posaconazole and fluconazole . Its fluorescence properties (emission at 534 nm) further distinguish it from structurally related anthranoids .

属性

分子式 |

C25H30O5 |

|---|---|

分子量 |

410.5 g/mol |

IUPAC 名称 |

6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one |

InChI |

InChI=1S/C25H30O5/c1-15(2)6-5-7-16(3)8-9-30-19-11-17-10-18-13-25(4,29)14-21(27)23(18)24(28)22(17)20(26)12-19/h6,8,10-12,26,28-29H,5,7,9,13-14H2,1-4H3/b16-8+ |

InChI 键 |

KZPCPZBBGCTGCN-LZYBPNLTSA-N |

SMILES |

CC(=CCCC(=CCOC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)C)C |

手性 SMILES |

CC(=CCC/C(=C/COC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)/C)C |

规范 SMILES |

CC(=CCCC(=CCOC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)C)C |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis of Vismione D with Similar Compounds

Antifungal Activity Against Candida spp.

This compound exhibits exceptional inhibition of CaCYP51, a key enzyme in fungal ergosterol biosynthesis. Its binding free energy (∆Gbind = -10.96 kcal/mol) and inhibition constant (Ki = 0.009 µM) surpass those of posaconazole (∆Gbind = -10.96 kcal/mol; Ki = 0.009 µM) and fluconazole (∆Gbind = -7.12 kcal/mol; Ki = 6.4 µM). This is attributed to hydrogen bonds with Tyr-118, Ser-378, and Met-508, hydrophobic interactions with the heme group, and a linear spatial conformation that enhances ligand-receptor stability .

Table 1: Comparative Antifungal Activity Against CaCYP51

| Compound | ∆Gbind (kcal/mol) | Ki (µM) | Key Interactions |

|---|---|---|---|

| This compound | -10.96 | 0.009 | Tyr-118, Ser-378, Met-508, heme |

| Posaconazole | -10.96 | 0.009 | Similar residues, weaker heme interaction |

| Fluconazole | -7.12 | 6.4 | Limited hydrophobic contacts |

| Anthraquinone | -9.45 | 0.12 | Partial overlap with this compound |

Anti-Parasitic Activity Against Trypanosoma cruzi

cruzi sirtuins (TcSIR2rp1 and TcSIR2rp3), which are NAD+-dependent deacetylases critical for parasite survival. It competes with NAD+ for binding, with a PLP docking score comparable to selective sirtuin inhibitors like AGK2. However, its total interaction energy (-155.87 kcal/mol) for trypanothione reductase (TR) is less favorable than aculeatin D (-178.63 kcal/mol) and 8-hydroxyheptadeca-1-ene-4,6-diyn-3-yl acetate (-197.78 kcal/mol), suggesting moderate efficacy in this context .

Table 2: Anti-Parasitic Docking Scores

| Compound | Target Enzyme | Total Interaction Energy (kcal/mol) |

|---|---|---|

| This compound | TcSIR2rp1 | -155.87 |

| Aculeatin D | TcSIR2rp1 | -178.63 |

| 8-Hydroxyheptadeca-... | TR | -197.78 |

| FAD (reference ligand) | TR | -351.32 |

Cytotoxic Effects Compared to Vismione E

Structural differences, such as hydroxyl group positioning, may explain divergent bioactivities.

Structural and Functional Insights

- Fluorescence Properties: Acetyl this compound emits green fluorescence (λEm = 534 nm), a trait rare among anthranoids. This property aids in tracking its cellular uptake and distribution, unlike non-fluorescent analogs like anthraquinone or catechin .

- ADMET Profile: this compound complies with Lipinski’s rules (molecular weight <500, logP <5), showing high gut absorption and low toxicity, making it a viable oral drug candidate.

常见问题

Q. What steps ensure ethical compliance in studies involving this compound isolation from endangered plant species?

- Methodological Answer : Obtain permits for sustainable harvesting and adhere to the Nagoya Protocol. Use synthetic biology approaches (e.g., heterologous expression) as alternatives to wild harvesting. Collaborate with local communities for ethical sourcing .

Q. How can open-science practices enhance the reliability of this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。